1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide
Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired pyrazole derivative .
Industrial production methods for pyrazole derivatives often involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions. These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds .
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazole-3-carboxaldehydes or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
The molecular targets and pathways involved depend on the specific biological activity being investigated. For example, in antimicrobial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide can be compared with other similar pyrazole derivatives, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxyl group.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is another pyrazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties .
Biological Activity
1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine derivatives under controlled conditions. This process can yield various substituted pyrazole derivatives, which are crucial for evaluating their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against a range of pathogens. For instance, the minimum inhibitory concentration (MIC) values for related pyrazole compounds were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | <0.25 | Antimicrobial |
Pyrazole derivative 7b | 0.22 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, compounds derived from this structure have shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer) and others. In one study, a related compound demonstrated an IC50 value of 49.85 μM, indicating significant cytotoxicity against cancer cells .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 49.85 | Induces apoptosis |
Related compound | NCI-H460 | 0.07 | Induces autophagy |
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells and reduced viability in microbial pathogens .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives, including this compound, against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .
- Cancer Cell Line Studies : Research on the effects of pyrazole derivatives on lung cancer cells revealed that certain modifications to the structure enhanced cytotoxicity and induced apoptosis more effectively than standard chemotherapeutic agents .
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11-5(2)4-6(10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPRCLNOPVZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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